Covalent Warhead Architecture: Acrylamide Enone vs. Thioamide – Implications for Target Engagement Mechanism
The target compound bears an acryloyl (prop-2-en-1-one) moiety, an α,β-unsaturated carbonyl capable of acting as a Michael acceptor for covalent cysteine targeting. In contrast, the same-formula comparator K-Ras-IN-1 (CAS 84783-01-7) is a thioamide (C=S) that engages its target exclusively through non-covalent hydrophobic and hydrogen-bonding interactions within the Tyr-71 pocket of K-Ras [1]. This functional group difference dictates fundamentally distinct mechanisms of target engagement: the acrylamide can form irreversible covalent adducts with accessible cysteine thiols (as demonstrated across multiple acrylamide-based KRAS G12C inhibitor programs), whereas the thioamide cannot [2]. Direct quantitative comparison of the target compound against K-Ras-IN-1 in a KRAS G12C covalent labeling assay has not been published; the available evidence therefore supports a class-level inference of covalent potential based on the acrylamide warhead, to be validated experimentally.
| Evidence Dimension | Mechanism of target engagement (covalent vs. non-covalent) |
|---|---|
| Target Compound Data | Acrylamide warhead present (α,β-unsaturated carbonyl); covalent cysteine modification possible, unquantified for this specific compound |
| Comparator Or Baseline | K-Ras-IN-1 (CAS 84783-01-7): thioamide warhead; non-covalent binding to K-Ras (WT, G12D, G12V), Kd ~190–1300 μM for the indole series; H-Ras binding also reported [1] |
| Quantified Difference | Qualitative: covalent vs. non-covalent mechanism. No direct comparative IC50 or Kd data available for the target compound. |
| Conditions | Inference drawn from structural analysis (NMR, X-ray co-crystal structures of K-Ras-IN-1 series, PDB 4EPY) and class-wide behavior of acrylamide KRAS inhibitors [1][2]. |
Why This Matters
The acrylamide warhead enables irreversible target engagement, a therapeutically validated strategy for KRAS G12C (sotorasib, adagrasib) that may translate to sustained pharmacodynamic effect and lower exposure requirements compared to reversible binders like K-Ras-IN-1.
- [1] Sun, Q.; Burke, J.P.; Phan, J.; Burns, M.C.; Olejniczak, E.T.; Waterson, A.G.; Lee, T.; Rossanese, O.W.; Fesik, S.W. Discovery of Small Molecules that Bind to K-Ras and Inhibit Sos-Mediated Activation. Angew. Chem. Int. Ed. Engl. 2012, 51 (25), 6140–6143. (Reports Kd values (190–1300 μM range) and % inhibition data for non-covalent thioamide-based K-Ras binders; PDB 4EPY co-crystal structure.) View Source
- [2] Ostrem, J.M.; Peters, U.; Sos, M.L.; Wells, J.A.; Shokat, K.M. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature 2013, 503, 548–551. (Seminal demonstration that acrylamide-based compounds covalently target KRAS G12C via Cys-12; establishes the covalent acrylamide paradigm.) View Source
